molecular formula C7H8Cl3N3 B2650413 2-(Chloromethyl)imidazo[1,2-b]pyridazine dihydrochloride CAS No. 154578-21-9

2-(Chloromethyl)imidazo[1,2-b]pyridazine dihydrochloride

Cat. No.: B2650413
CAS No.: 154578-21-9
M. Wt: 240.51
InChI Key: DGHMQGPNQXNTCG-UHFFFAOYSA-N
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Description

2-(Chloromethyl)imidazo[1,2-b]pyridazine dihydrochloride is a chemical compound with the molecular formula C7H8Cl3N3. It is a derivative of imidazo[1,2-b]pyridazine, a bicyclic heterocycle known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)imidazo[1,2-b]pyridazine dihydrochloride typically involves the chloromethylation of imidazo[1,2-b]pyridazine. One common method includes the reaction of imidazo[1,2-b]pyridazine with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)imidazo[1,2-b]pyridazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substituted Imidazo[1,2-b]pyridazines: Resulting from nucleophilic substitution.

    Oxidized Derivatives: Formed through oxidation reactions.

    Cyclized Heterocycles: Produced via cyclization reactions.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)imidazo[1,2-b]pyridazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or modulate the activity of these targets, leading to various biological effects. For example, imidazo[1,2-b]pyridazine derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation . The compound may also interact with other proteins involved in inflammatory and immune responses .

Comparison with Similar Compounds

Uniqueness: 2-(Chloromethyl)imidazo[1,2-b]pyridazine dihydrochloride is unique due to its chloromethyl group, which provides a reactive site for further chemical modifications. This allows for the synthesis of a wide range of derivatives with diverse biological activities.

Properties

IUPAC Name

2-(chloromethyl)imidazo[1,2-b]pyridazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3.2ClH/c8-4-6-5-11-7(10-6)2-1-3-9-11;;/h1-3,5H,4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHMQGPNQXNTCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2N=C1)CCl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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